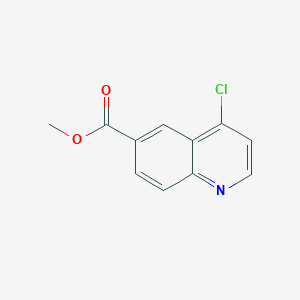

Methyl 4-chloroquinoline-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-chloroquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(6-7)9(12)4-5-13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAFXSKTJPIZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729266 | |

| Record name | Methyl 4-chloroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648449-01-8 | |

| Record name | Methyl 4-chloroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-chloroquinoline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-chloroquinoline-6-carboxylate CAS number and properties

An In-depth Technical Guide to Methyl 4-chloroquinoline-6-carboxylate for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, reactivity, and applications, supported by field-proven insights and detailed protocols.

Core Compound Overview

This compound (CAS Number: 648449-01-8 ) is a substituted quinoline derivative that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1] The quinoline scaffold itself is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals, most notably antimalarial drugs like chloroquine and quinine.[2][3] The specific functionalization of this compound—a reactive chlorine atom at the 4-position and a methyl ester at the 6-position—offers synthetic handles for extensive molecular elaboration, making it highly valuable for creating compound libraries for screening and development.[4] Its applications are primarily centered on the development of novel antimalarial, anticancer, antimicrobial, and anti-inflammatory agents.[1]

Key Physicochemical and Structural Data

A summary of the essential properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 648449-01-8 | [1][5][6][7] |

| Molecular Formula | C₁₁H₈ClNO₂ | [1][5] |

| Molecular Weight | 221.64 g/mol | [1][5] |

| IUPAC Name | This compound | [6] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [5][6] |

| InChI Key | LGAFXSKTJPIZMQ-UHFFFAOYSA-N | [1][5][6] |

| Storage Conditions | Store at 2-8°C, sealed and dry | [1][5] |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the construction of the quinoline ring system followed by functional group manipulation. Classical methods for forming the quinoline core include the Gould-Jacobs and Friedländer reactions.[1][8] However, a more direct and common laboratory-scale approach involves the chlorination of the corresponding 4-hydroxy or 4-oxoquinoline precursor. This transformation is a cornerstone of quinoline chemistry, as the 4-oxo tautomer is often more readily accessible.

The conversion of a 4-oxoquinoline to a 4-chloroquinoline is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF).[9] The mechanism involves the activation of the keto group by the chlorinating agent, followed by nucleophilic attack of the chloride ion.

Below is a representative workflow for this synthetic transformation.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the chlorination of Methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate. Causality: The choice of phosphorus oxychloride (POCl₃) is based on its high efficacy in converting hindered keto groups to chlorides. The reaction is performed under anhydrous conditions to prevent hydrolysis of the reagent and product.

-

Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. If the starting material has low solubility, a co-solvent like toluene can be used.[9]

-

Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.

-

Neutralization: Basify the acidic aqueous solution to a pH of 8-9 using a saturated sodium bicarbonate solution or dilute sodium hydroxide. This step precipitates the product.

-

Extraction: Extract the product from the aqueous layer using an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).[9]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Core Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in drug development stems from the reactivity of the chlorine atom at the C4 position. The electron-withdrawing effect of the quinoline nitrogen atom makes the C4 position highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr).[10] This allows for the straightforward introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to build molecular complexity.

The general mechanism for the SNAr reaction is a two-step addition-elimination process.

Caption: The addition-elimination mechanism of S(N)Ar reactions.

This reactivity is the foundation for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. For instance, reacting the title compound with various anilines or alkylamines is a common strategy to develop kinase inhibitors or antimalarial agents.[10][11]

Applications in Research and Drug Discovery

This compound is not an end-product but a critical starting material. Its derivatives have shown significant promise in several therapeutic areas.

-

Antimalarial Agents: The 4-aminoquinoline core is famous for its antimalarial properties. This compound is an ideal precursor for synthesizing analogs of chloroquine and amodiaquine, aiming to overcome drug resistance in Plasmodium falciparum.[1][4]

-

Anticancer Therapeutics: Many kinase inhibitors used in oncology, such as bosutinib and cabozantinib, feature a functionalized quinoline core. The title compound provides a scaffold to synthesize novel compounds that can be screened for activity against various cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation.[1]

-

Antimicrobial and Anti-inflammatory Research: The broad biological activity of quinolines extends to antibacterial and anti-inflammatory effects.[1][2] Researchers use this intermediate to create new chemical entities for screening in these domains.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for reproducible downstream synthesis and biological testing. A combination of chromatographic and spectroscopic techniques is employed for robust quality control.[12][13]

Recommended Analytical Workflow

Caption: A standard workflow for the quality control analysis of the title compound.

Detailed Protocol: Purity Assessment by HPLC-UV

This protocol provides a general method for determining the purity of this compound. Causality: A C18 column is chosen for its versatility in reversed-phase chromatography of moderately polar aromatic compounds. Acetonitrile and water with a formic acid modifier are used to ensure good peak shape and ionization for potential mass spectrometry coupling.

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.[13]

-

Injection Volume: 5-10 µL.[13]

-

Detection Wavelength: 225 nm (or a wavelength determined by UV-Vis scan).[13]

-

-

Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| GHS07 | H302 | Harmful if swallowed | [6][14] |

| GHS07 | H315 | Causes skin irritation | [5][14] |

| GHS07 | H319 | Causes serious eye irritation | [5][14] |

| GHS07 | H332 | Harmful if inhaled | [6] |

| GHS07 | H335 | May cause respiratory irritation | [5][14] |

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[1][5]

-

The recommended storage temperature is between 2-8°C to ensure long-term stability.[1][5]

Conclusion

This compound is a highly versatile and valuable building block for chemical synthesis and drug discovery. Its well-defined reactivity, particularly at the C4 position, provides a reliable platform for generating diverse molecular structures. A thorough understanding of its synthesis, handling, and analytical characterization is fundamental for any research program leveraging this important chemical intermediate. The protocols and data presented in this guide serve as a foundational resource for scientists aiming to unlock its full potential in developing the next generation of therapeutics.

References

- 1. This compound | 648449-01-8 | Benchchem [benchchem.com]

- 2. ijfmr.com [ijfmr.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 648449-01-8 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | 648449-01-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Methyl 4-chloroquinoline-7-carboxylate | C11H8ClNO2 | CID 21708520 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 4-chloroquinoline-6-carboxylate

An In-depth Technical Guide to Methyl 4-chloroquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated quinoline derivative that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique structural features, particularly the reactive chlorine at the 4-position and the ester functionality at the 6-position, make it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It further delves into its synthesis, reactivity, and significant applications in drug discovery, with a focus on the development of antimalarial and anticancer agents. Detailed experimental protocols and safety information are also provided to equip researchers with the necessary knowledge for its effective and safe utilization in a laboratory setting.

Chemical Identity and Structure

This compound is a solid organic compound featuring a quinoline core. The quinoline ring is substituted with a chlorine atom at the 4-position and a methyl carboxylate group at the 6-position.[1]

-

IUPAC Name: this compound

-

Synonym(s): methyl 4-chloro-6-quinolinecarboxylate[2]

-

CAS Number: 648449-01-8[1]

-

Molecular Formula: C₁₁H₈ClNO₂[1]

-

InChI Key: LGAFXSKTJPIZMQ-UHFFFAOYSA-N[2]

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key is presented in the table below.

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Molecular Weight | 221.64 g/mol | [1][2] |

| Purity | 97% | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1][2] |

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. Key spectral features are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. Expected signals would correspond to the aromatic protons on the quinoline ring and the methyl protons of the ester group.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule, including the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon.[3]

-

IR (Infrared Spectroscopy): The IR spectrum is useful for identifying functional groups. Key absorptions would be expected for the C=O stretch of the ester, C-Cl stretch, and various aromatic C-H and C=C/C=N stretches.[3]

-

MS (Mass Spectrometry): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[3]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely dictated by the chloro-substituted quinoline ring.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic attack.[4][5][6] This is a key reaction for introducing a wide variety of functional groups at this position, making it a valuable synthetic intermediate.[1] The reaction can be catalyzed by acids or bases.[4] For example, it can be substituted by nucleophiles like amines or thiols.[1]

-

Coupling Reactions: This compound can act as a coupling partner in various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[1]

-

Ester Group Modifications: The methyl ester at the 6-position can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol.[1]

Caption: Key reaction pathways for this compound.

Synthesis

The synthesis of this compound typically involves the chlorination of a precursor molecule, Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. A general synthetic protocol is outlined below.

Experimental Protocol: Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

This protocol describes a common method for the synthesis of a related compound, which can be adapted for the target molecule.

Materials:

-

Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate[7]

-

Thionyl chloride (SOCl₂) or Trichlorophosphate (POCl₃)[7]

-

N,N-dimethylformamide (DMF) (catalytic amount)[7]

-

Toluene[7]

-

Dichloromethane (DCM)[7]

-

Anhydrous sodium sulfate[7]

-

Ice water[7]

-

Ethyl acetate[7]

Procedure:

-

To a reaction vessel, add Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate and thionyl chloride (or trichlorophosphate in toluene).[7]

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.[7]

-

Heat the reaction mixture under a nitrogen atmosphere. The reaction is typically refluxed for a specified period (e.g., 1 hour).[7]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]

-

Upon completion, the reaction mixture is worked up. This may involve concentrating the mixture to dryness.[7]

-

The residue is then carefully added to ice water.[7]

-

The aqueous phase is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.[7]

-

The combined organic phases are washed, dried over an anhydrous drying agent like sodium sulfate, and then concentrated under reduced pressure to yield the crude product.[7]

-

The crude product can be further purified by techniques such as recrystallization or column chromatography to obtain the pure Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

Note: This is a generalized procedure and may require optimization for specific scales and desired purity. Always consult original literature for detailed experimental conditions.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry due to the broad biological activities exhibited by quinoline derivatives.[1]

-

Antimalarial Agents: Quinoline-based compounds have a long history as antimalarial drugs. The 4-chloroquinoline scaffold is a key component of chloroquine and related analogs. This intermediate allows for the synthesis of novel quinoline derivatives with potential activity against malaria parasites, including resistant strains.[1][8]

-

Anticancer Agents: The quinoline core is present in numerous anticancer agents.[1][8] Derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.[1] The ability to easily modify the 4-position allows for the exploration of structure-activity relationships to develop more potent and selective anticancer compounds.

-

Antimicrobial and Anti-inflammatory Agents: Quinoline derivatives have also shown promise as antibacterial, antifungal, and anti-inflammatory agents.[1] This compound serves as a starting point for the synthesis of libraries of compounds to be screened for these activities.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

Precautionary Statements:

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed.[1][2]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important tool for researchers and scientists. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective and safe use in the development of novel therapeutic agents and other advanced materials.

References

- 1. This compound | 648449-01-8 | Benchchem [benchchem.com]

- 2. This compound | 648449-01-8 [sigmaaldrich.com]

- 3. This compound(648449-01-8) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Methyl 4-chloroquinoline-7-carboxylate | C11H8ClNO2 | CID 21708520 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 4-chloroquinoline-6-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

Methyl 4-chloroquinoline-6-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry.[1] Its quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents. This guide provides an in-depth examination of its molecular structure, physicochemical properties, synthesis, and reactivity. We will delve into the mechanistic basis for its utility as a building block and present field-proven protocols for its synthesis and derivatization, underscoring its significance for researchers and professionals in drug discovery and development.

The Quinoline Scaffold: A Foundation of Pharmacological Activity

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a cornerstone of medicinal chemistry. This scaffold is present in a wide array of natural alkaloids and synthetic compounds with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The strategic placement of substituents on this core structure allows for the fine-tuning of pharmacological profiles. This compound is an exemplary synthetic intermediate, featuring two distinct and orthogonally reactive sites: a chlorine atom at the C4 position activated for nucleophilic substitution and a methyl ester at the C6 position amenable to various transformations. This dual functionality is a key reason for its value in constructing libraries of potential drug candidates.

Physicochemical & Structural Properties

The identity and purity of a synthetic building block are paramount for reproducible downstream applications. The key properties of this compound are summarized below.

Molecular Structure

The compound consists of a quinoline nucleus with a chlorine substituent at position 4 and a methyl carboxylate group at position 6.[1] The electron-withdrawing nature of the ring nitrogen and the C4-chloro group significantly influences the molecule's reactivity.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The following table consolidates the essential physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 648449-01-8 | [1][2] |

| Molecular Formula | C₁₁H₈ClNO₂ | [1][3] |

| Molecular Weight | 221.64 g/mol | [1][3] |

| Physical Form | Solid | |

| InChI Key | LGAFXSKTJPIZMQ-UHFFFAOYSA-N | [1] |

| Storage Conditions | 2–8°C, sealed in a dry environment | [1] |

Synthesis and Mechanistic Considerations

The most common and industrially scalable synthesis of 4-chloroquinolines proceeds from their corresponding 4-hydroxy (or 4-oxo) precursors. This transformation relies on a robust chlorination reaction, where the hydroxyl group is converted into an excellent leaving group and subsequently displaced by a chloride ion.

Synthetic Workflow Diagram

The diagram below illustrates a typical synthetic pathway. The choice of chlorinating agent is critical; while phosphoryl chloride (POCl₃) is common, thionyl chloride (SOCl₂) can also be effective, often with a catalytic amount of a high-boiling tertiary amine or N,N-dimethylformamide (DMF).[4]

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Chlorination of Methyl 4-hydroxyquinoline-6-carboxylate

This protocol is a representative procedure adapted from established methods for similar quinoline systems.[4] It is designed to be self-validating through in-process monitoring.

Materials:

-

Methyl 4-hydroxyquinoline-6-carboxylate (1.0 eq)

-

Thionyl chloride (SOCl₂) (10 vol)

-

N,N-dimethylformamide (DMF) (catalytic, ~0.1 eq)

-

Toluene (optional, as solvent)

-

Dichloromethane (DCM) for extraction

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-hydroxyquinoline-6-carboxylate.

-

Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride followed by a catalytic amount of DMF. Causality Insight: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that facilitates the chlorination.

-

Heating: Heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours.

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. Trustworthiness: This step ensures the reaction is complete, preventing carryover of the precursor into the final product.

-

Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to quench the excess thionyl chloride. Caution: This is an exothermic reaction that releases HCl and SO₂ gas; perform in a well-ventilated fume hood.

-

Extraction: Extract the aqueous phase multiple times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization or column chromatography to afford pure this compound.

Reactivity and Derivatization Potential

The primary utility of this compound lies in the high reactivity of the C4-chloro group towards nucleophilic aromatic substitution (SₙAr). This reaction allows for the introduction of a wide variety of functional groups, making it a versatile scaffold for building compound libraries.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is the cornerstone of this compound's application. The ring nitrogen atom acts as an electron sink, stabilizing the negative charge of the intermediate Meisenheimer complex, thereby facilitating the displacement of the chloride ion. This allows for efficient reactions with a broad range of nucleophiles.

Caption: SₙAr derivatization pathways from the title compound.

Applications in Drug Discovery

This intermediate is instrumental in the synthesis of compounds targeting significant diseases.[1]

-

Anticancer Agents: Many kinase inhibitors feature a 4-aminoquinoline core. The reaction of this compound with various anilines is a key step in synthesizing analogs of drugs like bosutinib or lapatinib, which target specific cell signaling pathways in tumors.

-

Antimalarial Drugs: The 4-aminoquinoline scaffold is famous for its role in antimalarial drugs like chloroquine. This intermediate allows for the creation of novel analogs to combat drug-resistant strains of Plasmodium falciparum.[1]

-

Antimicrobial and Anti-inflammatory Research: The versatility of the quinoline core allows it to be adapted for research into new antibacterial and anti-inflammatory agents.[1]

Analytical Characterization

Full characterization is essential to confirm the structure and purity of the synthesized material.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides a detailed map of the proton and carbon environments, confirming the successful chlorination and the integrity of the quinoline ring and ester group. Reference spectra are available for comparison.[5]

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula C₁₁H₈ClNO₂.[1]

-

Infrared (IR) Spectroscopy: Shows characteristic peaks for the C=O stretch of the ester, C-Cl bond, and aromatic C=C and C=N bonds.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[6]

-

Precautions: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool for medicinal chemists. Its well-defined structure, predictable reactivity at two distinct sites, and role as a precursor to pharmacologically relevant scaffolds make it an invaluable asset in the quest for novel therapeutics. This guide has outlined its core properties and provided the practical, mechanistically-grounded knowledge required for its effective synthesis and application in a research and development setting.

References

- 1. This compound | 648449-01-8 | Benchchem [benchchem.com]

- 2. This compound | 648449-01-8 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. This compound(648449-01-8) 1H NMR spectrum [chemicalbook.com]

- 6. Methyl 4-chloroquinoline-7-carboxylate | C11H8ClNO2 | CID 21708520 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 4-chloroquinoline-6-carboxylate

Introduction: The Quinoline Core in Modern Drug Discovery

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties. Methyl 4-chloroquinoline-6-carboxylate, a key derivative, serves as a pivotal intermediate in the synthesis of these complex pharmaceutical compounds. Its chemical architecture, featuring a chlorine substituent at the 4-position and a methyl ester at the 6-position, offers versatile handles for molecular elaboration. A thorough understanding of its spectroscopic properties is paramount for researchers in drug development and organic synthesis, ensuring structural integrity, purity, and the desired chemical reactivity during the creation of novel therapeutics.

This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond a mere presentation of data, this guide, written from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, offers field-proven insights for data interpretation, and provides detailed, self-validating experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its intricate structure.

¹H NMR Spectroscopy: A Proton's Perspective

Causality in Experimental Design: The choice of a deuterated solvent is the first critical step. Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives due to its excellent solubilizing properties and relatively clean spectral window. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. A standard 400 or 500 MHz spectrometer provides sufficient resolution to resolve the complex spin systems of the aromatic protons.

Interpreting the Spectrum: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the methyl protons of the ester group.

-

Aromatic Region (δ 7.5 - 9.0 ppm): The quinoline core presents a complex pattern of signals in this region. The electron-withdrawing nature of the chlorine atom at C4 and the ester group at C6 significantly influences the chemical shifts of the neighboring protons. Protons on the pyridine ring (H-2 and H-3) and the benzene ring (H-5, H-7, and H-8) will appear as doublets, doublets of doublets, or multiplets, with their specific coupling constants revealing their connectivity. For instance, the proton at C5 is expected to be deshielded due to the anisotropic effect of the ester group.

-

Methyl Protons (δ ~4.0 ppm): The three protons of the methyl ester group will appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom.

Illustrative ¹H NMR Data Summary:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.7 | d | ~4.5 |

| H-3 | ~7.6 | d | ~4.5 |

| H-5 | ~8.8 | d | ~2.0 |

| H-7 | ~8.2 | dd | ~9.0, 2.0 |

| H-8 | ~8.0 | d | ~9.0 |

| -OCH₃ | ~4.0 | s | - |

Note: This is an illustrative table based on the analysis of similar quinoline derivatives. Actual chemical shifts and coupling constants may vary depending on the experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality in Experimental Design: A proton-decoupled ¹³C NMR experiment is standard practice to simplify the spectrum, resulting in a single peak for each unique carbon atom. A higher concentration of the sample and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Interpreting the Spectrum: The ¹³C NMR spectrum will provide a precise map of the carbon framework of this compound.

-

Carbonyl Carbon (δ ~165 ppm): The carbon of the ester carbonyl group is expected to resonate at a significantly downfield chemical shift.

-

Aromatic and Heteroaromatic Carbons (δ 120 - 150 ppm): The nine carbons of the quinoline ring will appear in this region. The chemical shifts will be influenced by the substituents. The carbon bearing the chlorine atom (C4) will be significantly deshielded, while the carbon attached to the ester group (C6) will also show a downfield shift.

-

Methyl Carbon (δ ~53 ppm): The carbon of the methyl ester group will appear in the upfield region of the spectrum.

Illustrative ¹³C NMR Data Summary:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C2 | ~151 |

| C3 | ~122 |

| C4 | ~149 |

| C4a | ~125 |

| C5 | ~130 |

| C6 | ~130 |

| C7 | ~135 |

| C8 | ~128 |

| C8a | ~148 |

| -OCH₃ | ~53 |

Note: This is an illustrative table based on the analysis of similar quinoline derivatives. Actual chemical shifts may vary.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved by gentle vortexing.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming on the lock signal to achieve sharp and symmetrical peaks.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1.5 seconds, relaxation delay of 2 seconds, and 1024 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

For the ¹H NMR spectrum, integrate the signals to determine the relative proton ratios.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Identify and list the chemical shifts, multiplicities, and coupling constants for all signals.

-

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Causality in Experimental Design: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is crucial for confirming the molecular weight. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass, which allows for the confident determination of the elemental composition.

Interpreting the Mass Spectrum:

-

Molecular Ion Peak: The molecular formula of this compound is C₁₁H₈ClNO₂. Its monoisotopic mass is 221.0244 g/mol . In a positive ion ESI mass spectrum, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 222.0317. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak (containing ³⁷Cl) at approximately one-third the intensity of the M⁺ peak (containing ³⁵Cl).

-

Adduct Ions: It is also common to observe adduct ions, such as the sodium adduct [M+Na]⁺ at m/z 244.0136.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can occur. Potential fragmentation pathways could involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Predicted Mass Spectrometry Data:

| Adduct/Fragment | Calculated m/z |

| [M+H]⁺ | 222.03163 |

| [M+Na]⁺ | 244.01357 |

| [M-H]⁻ | 220.01707 |

Source: Predicted data from PubChem.[1]

Experimental Protocol for Mass Spectrometry

Caption: Workflow for mass spectrometry data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

-

Mass Spectrometer Setup:

-

Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source, such as a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺ and any adduct ions.

-

Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of a chlorine atom.

-

If fragment ions are present, propose plausible fragmentation pathways.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality in Experimental Design: For solid samples like this compound, the KBr pellet method is a common and effective sample preparation technique. This involves grinding the sample with potassium bromide powder and pressing it into a thin, transparent pellet. KBr is used because it is transparent in the mid-IR region.

Interpreting the IR Spectrum: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.[2]

-

C-O Stretch (Ester): Two absorption bands are expected for the C-O stretching vibrations of the ester group, typically in the range of 1250-1000 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Ring): Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the quinoline ring system.

-

C-H Stretches (Aromatic and Methyl): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Illustrative IR Data Summary:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| C=O Stretch (Ester) | ~1730 | Strong |

| C=C/C=N Stretches | 1600-1450 | Medium-Strong |

| C-O Stretch (Ester) | 1250-1000 | Strong |

| C-Cl Stretch | 800-600 | Medium-Strong |

Note: This is an illustrative table based on typical functional group absorption frequencies.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for FT-IR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press die.

-

Apply pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Assign these bands to the corresponding functional group vibrations.

-

Conclusion: A Unified Spectroscopic Portrait

The collective data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and self-validating spectroscopic signature for this compound. NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of the molecule's framework. Mass spectrometry confirms the molecular weight and elemental composition, while IR spectroscopy provides a rapid and reliable confirmation of the key functional groups. For researchers and scientists in the field of drug development, a thorough understanding and proficient application of these analytical techniques are not merely procedural; they are fundamental to ensuring the quality, purity, and structural integrity of pivotal intermediates like this compound, thereby paving the way for the successful synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to the Biological Activity of Chloroquinoline Derivatives

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1][2][3] Among its varied forms, chloroquinoline derivatives have garnered significant attention for their broad spectrum of biological activities, ranging from their historical use as antimalarials to their emerging roles in oncology and immunology.[4][5][6][7] This guide provides a comprehensive technical overview of the multifaceted biological activities of chloroquinoline derivatives. We will delve into the core mechanisms of action, explore key structure-activity relationships (SAR), present detailed experimental protocols for activity assessment, and synthesize quantitative data to offer a holistic perspective for researchers in the field. This document is structured to serve as a foundational resource, bridging fundamental chemistry with practical applications in drug discovery and development.

Introduction: The Chloroquinoline Core

The archetypal chloroquinoline is a bicyclic aromatic heterocycle, characterized by a benzene ring fused to a pyridine ring, with a chlorine atom substituent. The position of this chlorine atom, most notably at the 7-position as seen in Chloroquine (CQ) and Hydroxychloroquine (HCQ), is a critical determinant of biological activity.[8] These 4-aminoquinoline compounds have been mainstays in the treatment of malaria and autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus for decades.[9][10][11] Their enduring relevance is a testament to their potent and diverse pharmacological effects, which stem from a unique ability to modulate fundamental cellular processes.

The versatility of the chloroquinoline scaffold allows for extensive chemical modification, leading to a vast library of derivatives with tailored biological profiles.[4][5] Understanding the relationship between these structural modifications and their functional consequences is paramount for designing next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Mechanism of action of hydroxychloroquine as an antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methyl 4-chloroquinoline-6-carboxylate: A Comprehensive Technical Guide for Advanced Drug Discovery

Foreword: The Quinoline Scaffold's Enduring Legacy

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have been instrumental in combating human diseases for over a century, from the historical antimalarial alkaloid quinine to modern targeted cancer therapies.[2][3] Within this esteemed class of heterocycles, Methyl 4-chloroquinoline-6-carboxylate (CAS No. 648449-01-8) has emerged as a cornerstone building block.[4] Its strategic placement of a reactive chlorine atom at the 4-position and a versatile ester group at the 6-position makes it an exceptionally valuable intermediate for generating diverse molecular libraries. This guide provides an in-depth exploration of its synthesis, reactivity, and application, offering field-proven insights for researchers engaged in the art and science of drug development.

Synthesis of the Core Scaffold

The preparation of this compound is a critical first step, and its efficiency dictates the feasibility of subsequent discovery campaigns. The most direct and common laboratory-scale synthesis involves the esterification of 4-chloroquinoline-6-carboxylic acid.

Synthetic Workflow Overview

The synthesis is conceptually straightforward, beginning with a precursor quinolone which is then chlorinated to activate the 4-position for further chemistry.

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis from 4-chloroquinoline-6-carboxylic acid, a common starting material that can be derived from the corresponding 4-hydroxy (or 4-quinolone) precursor via chlorination with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6][7]

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

4-chloroquinoline-6-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

-

Reaction Setup: Suspend 4-chloroquinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask. The volume of methanol should be sufficient to ensure effective stirring (e.g., 10-20 mL per gram of starting material).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The causality behind heating is to overcome the activation energy of the esterification reaction, driving it towards completion according to Le Châtelier's principle, as methanol is used in excess.

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates progression.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst. Observe for CO₂ evolution.

-

Wash the organic layer with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield this compound as a solid.[4]

The Chemistry of the Activated C4 Position

The true synthetic power of this compound lies in the high reactivity of the C4-chloro group. The electron-withdrawing effect of the quinoline nitrogen atom makes the C4 carbon electron-deficient and thus highly susceptible to attack by a wide range of nucleophiles and organometallic reagents.[1]

Nucleophilic Aromatic Substitution (SₙAr)

SₙAr is the most fundamental transformation of 4-chloroquinolines.[1] It provides a direct and robust method for introducing nitrogen, oxygen, and sulfur functionalities, which are prevalent in biologically active molecules.

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Applications & Causality: This reaction is the cornerstone for synthesizing 4-aminoquinoline derivatives, a class famous for its antimalarial properties.[3][8] The introduction of an amine side chain, as in chloroquine, is crucial for the drug's mechanism of action, which involves accumulation in the acidic food vacuole of the malaria parasite.[8][9] The choice of a base (e.g., K₂CO₃, Et₃N) is often necessary to neutralize the HCl generated during the reaction, preventing protonation of the nucleophile and driving the reaction to completion.

General Protocol: SₙAr with an Amine

-

Setup: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as ethanol, DMF, or NMP in a reaction vessel.

-

Base: Add a base (e.g., K₂CO₃, 1.5 eq) if the amine salt is not desired.

-

Reaction: Heat the mixture (conventional heating or microwave irradiation) until TLC indicates consumption of the starting material.[1]

-

Work-up & Purification: Cool the mixture, filter off any inorganic salts, and remove the solvent. The residue is then purified, typically by column chromatography or recrystallization, to yield the 4-aminoquinoline product.

Palladium-Catalyzed Cross-Coupling Reactions

For the construction of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. They allow for the introduction of aryl, vinyl, and alkynyl groups, dramatically expanding the accessible chemical space for structure-activity relationship (SAR) studies.[10]

The Suzuki-Miyaura reaction couples the 4-chloroquinoline with an organoboron reagent (typically a boronic acid or ester) to form biaryl or vinyl-quinoline structures.[11][12] This reaction is prized for its functional group tolerance and the relatively low toxicity of its boron-containing reagents.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki-Miyaura Coupling

-

Setup: In an inert atmosphere (e.g., under Nitrogen or Argon), combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).[7]

-

Solvent: Add a degassed solvent system, commonly a mixture like dioxane/water or toluene/ethanol. Water is crucial as it facilitates the transmetalation step.[11]

-

Reaction: Heat the mixture to 80-100 °C and stir for several hours until the reaction is complete by TLC or LC-MS analysis.

-

Work-up & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the C4 position.[13][14] This reaction is exceptionally useful for creating rigid, linear extensions to the quinoline core, often used as linkers or pharmacophores in drug candidates. It typically requires both a palladium catalyst and a copper(I) co-catalyst.[14]

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

General Protocol: Sonogashira Coupling

-

Setup: Under an inert atmosphere, dissolve this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) in a suitable solvent like THF or DMF.[15]

-

Reagents: Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPEA), which also serves as a solvent. Then, add the terminal alkyne (1.1-1.5 eq).[15]

-

Reaction: Stir the mixture at room temperature or with gentle heating until completion.

-

Work-up & Purification: Quench the reaction, filter off any solids, and concentrate the filtrate. The residue is then subjected to standard extractive work-up and purified by column chromatography.

Applications in Medicinal Chemistry

The diverse chemical transformations possible with this compound directly translate into its widespread use in synthesizing compounds for various therapeutic areas.[4]

| Therapeutic Area | Rationale for Use | Key Structural Motif | References |

| Antimalarial | The 4-aminoquinoline scaffold is essential for activity against Plasmodium falciparum. The basic side chain facilitates drug accumulation in the parasite's acidic food vacuole. | 4-Aminoquinoline | [3][4][9] |

| Anticancer | Quinoline derivatives are potent inhibitors of various protein kinases (e.g., EGFR, VEGFR). The C4 position allows for the introduction of diverse aryl groups that can interact with the kinase hinge region. | 4-Anilinoquinoline, 4-Aryloxyquinoline | [4][6][16] |

| Antimicrobial | The quinoline core can intercalate with bacterial DNA or inhibit key enzymes. Functionalization at C4 modulates potency and spectrum of activity. | Varied 4-substituted quinolines | [4][17] |

| Anti-inflammatory | Derivatives can modulate inflammatory pathways. The ability to create large, diverse libraries is key to identifying active compounds. | Varied 4-substituted quinolines | [4][16] |

Conclusion

This compound is far more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery. Its robust synthesis and, more importantly, the predictable and versatile reactivity of its C4 position, provide medicinal chemists with a reliable platform to execute complex synthetic strategies. From the foundational SₙAr reactions to sophisticated palladium-catalyzed cross-couplings, this scaffold allows for the systematic and efficient exploration of chemical space around the quinoline core. As researchers continue to pursue novel treatments for malaria, cancer, and other diseases, the strategic application of building blocks like this compound will undoubtedly remain central to the development of the next generation of therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 648449-01-8 | Benchchem [benchchem.com]

- 5. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. thaiscience.info [thaiscience.info]

- 7. researchgate.net [researchgate.net]

- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. mdpi.com [mdpi.com]

Initial In-Vitro Screening of Novel Quinoline Compounds: A Tiered Approach to Early-Phase Drug Discovery

An In-Depth Technical Guide

Introduction

The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, forming the core of numerous approved drugs for cancer, microbial infections, and inflammatory diseases.[3][4] The journey from a novel quinoline analogue to a viable drug candidate, however, is fraught with challenges, including unforeseen toxicity and a lack of efficacy. The critical first step in navigating this path is a robust, logical, and efficient in-vitro screening strategy.

This guide eschews a one-size-fits-all template. Instead, it presents a tiered, field-proven screening cascade designed specifically for the initial evaluation of novel quinoline libraries. As Senior Application Scientists, we emphasize not just the "what" but the "why"—the causal logic behind each experimental choice. The objective is to build a self-validating data package that enables researchers to make swift, informed decisions, prioritizing compounds with the highest potential while de-risking development by identifying liabilities early.[5][6]

The Philosophy: A Tiered Screening Cascade

In early drug discovery, resources are finite. A tiered or cascaded approach is essential for efficiently filtering large compound libraries.[7] The strategy begins with broad, high-throughput assays to assess fundamental activity and cytotoxicity. Hits from this primary tier are then advanced to more complex, lower-throughput secondary assays to elucidate mechanisms of action. Concurrently, promising candidates undergo critical safety and preliminary ADME/Tox profiling. This iterative process ensures that only the most promising and safest compounds consume significant resources.[8][9]

Caption: A tiered screening cascade for novel quinoline compounds.

Tier 1: Primary Screening - Assessing Fundamental Biological Activity

The goal of Tier 1 is to cast a wide net to identify compounds that exhibit any relevant biological activity and to immediately flag those with general cytotoxicity.

Cytotoxicity Profiling: The MTT Assay

The first and most fundamental question is whether a novel compound affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and high-throughput colorimetric assay that serves as an excellent starting point.[10] Its principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase enzymes in metabolically active cells into a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[10]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[13]

| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| QN-001 | MCF-7 (Breast) | 48 | 7.5 |

| QN-002 | HT-29 (Colon) | 48 | 8.1 |

| QN-003 | A549 (Lung) | 48 | > 100 |

| Doxorubicin | MCF-7 (Breast) | 48 | 0.9 |

Compounds with IC₅₀ values below a certain threshold (e.g., 10 µM) are considered "hits" and prioritized for further investigation.

Antimicrobial Screening: Agar Well Diffusion Method

For quinoline libraries designed with antimicrobial potential, a simple and effective primary screen is the agar well diffusion method.[14] This technique provides a qualitative assessment of a compound's ability to inhibit microbial growth.[15]

-

Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi.

-

Inoculation: Spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) evenly across the surface of the agar plate.

-

Well Creation: Aseptically create uniform wells (6-8 mm in diameter) in the agar.

-

Compound Application: Add a fixed volume (e.g., 50-100 µL) of the quinoline compound solution (at a known concentration, e.g., 1 mg/mL in DMSO) into each well. Include a solvent control (DMSO) and a positive control antibiotic (e.g., Ciprofloxacin).[16]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.[14]

Tier 2: Elucidating Anticancer Mechanisms of Action

Compounds demonstrating potent cytotoxicity in Tier 1 require further investigation to understand how they kill cancer cells. This is crucial for target identification and future optimization. Quinolines are known to induce both cell cycle arrest and apoptosis.[17][18]

Cell Cycle Analysis by Flow Cytometry

Many anticancer agents, including quinoline derivatives, exert their effect by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[19] This can be quantified using flow cytometry with propidium iodide (PI), a fluorescent intercalating agent that stains DNA.[13]

Caption: The four main phases of the eukaryotic cell cycle.

-

Cell Treatment: Seed cells in 6-well plates and treat them with the quinoline compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Wash the cell pellet with cold PBS and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C overnight.[19]

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to degrade RNA and ensure only DNA is stained.[13]

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer.

-

Data Interpretation: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control suggests drug-induced cell cycle arrest.[13]

Apoptosis Assay using Annexin V/PI Staining

It is vital to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. The Annexin V/PI assay is the gold standard for this differentiation. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells whose membranes have become permeable.[20]

-

Cell Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis.

-

Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[20]

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Tier 3: Early Safety & ADME/Tox Profiling

A compound's efficacy is irrelevant if it is unsafe. Early in-vitro safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a non-negotiable step to de-risk candidates.[21][22] For quinoline derivatives, two key liabilities to assess are cardiotoxicity and interactions with drug efflux pumps.

Cardiotoxicity Assessment: The hERG Assay

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[23] Regulatory agencies mandate hERG liability assessment.[24] Automated patch-clamp electrophysiology provides a medium-to-high throughput method for evaluating a compound's effect on hERG channel currents in recombinant cell lines.[25]

-

Cell Line: A stable cell line (e.g., HEK293 or CHO) overexpressing the hERG channel is used.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to the cells to elicit and measure the characteristic hERG current.[26]

-

Compound Application: The quinoline compound is perfused over the cells at multiple concentrations.

-

Measurement: The hERG current is measured before and after compound application. Inhibition of the current indicates a potential hERG liability.

-

Data Analysis: The concentration-response data is used to calculate an IC₅₀ value, representing the concentration at which the compound inhibits 50% of the hERG current.[24] A low IC₅₀ value is a significant red flag for cardiotoxicity.

Drug Efflux Potential: P-glycoprotein (P-gp) Inhibition Assay

P-glycoprotein (P-gp) is an efflux transporter that pumps a wide range of xenobiotics out of cells.[27] It is highly expressed in the gut, blood-brain barrier, and kidneys, affecting drug absorption and distribution.[28] Inhibition of P-gp by a novel compound can lead to significant drug-drug interactions (DDIs).[29] Furthermore, overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance.[28]

This cell-based assay uses a fluorescent P-gp substrate (like Calcein-AM or Rhodamine 123) and a cell line overexpressing P-gp (e.g., MDR1-MDCKII).[29][30]

-

Mechanism: In control cells, the fluorescent substrate is pumped out by P-gp, resulting in low intracellular fluorescence.

-

Inhibition: If the test quinoline compound inhibits P-gp, the fluorescent substrate is retained inside the cells, leading to a significant increase in fluorescence.

-

Protocol: P-gp-overexpressing cells are incubated with the fluorescent substrate in the presence and absence of the test compound.

-

Analysis: Intracellular fluorescence is measured using a plate reader or flow cytometer. A concentration-dependent increase in fluorescence allows for the calculation of an IC₅₀ for P-gp inhibition.[29]

Conclusion and Path Forward

The initial in-vitro screening of novel quinoline compounds is a multi-faceted process that requires a strategic, tiered approach. By systematically progressing from broad assessments of cytotoxicity and antimicrobial activity to detailed mechanistic and safety studies, researchers can build a comprehensive preliminary profile of their compounds. This data-driven cascade allows for the confident selection of lead candidates with validated mechanisms of action and acceptable early safety profiles, paving the way for successful lead optimization and further development.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. international-biopharma.com [international-biopharma.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Screening cascade – REVIVE [revive.gardp.org]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nveo.org [nveo.org]

- 17. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 18. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. reactionbiology.com [reactionbiology.com]

- 23. researchgate.net [researchgate.net]

- 24. fda.gov [fda.gov]

- 25. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 26. fda.gov [fda.gov]

- 27. bmglabtech.com [bmglabtech.com]

- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 29. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]